![molecular formula C7H12S2 B2667408 8-Thiabicyclo[3.2.1]octane-3-thiol CAS No. 1999217-04-7](/img/structure/B2667408.png)

8-Thiabicyclo[3.2.1]octane-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

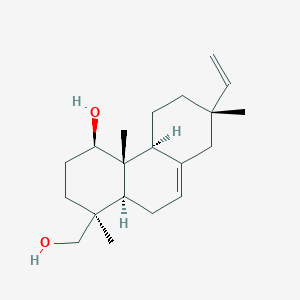

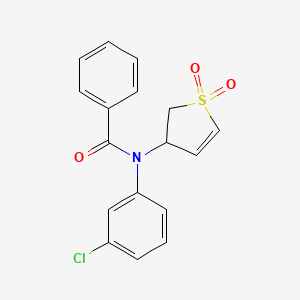

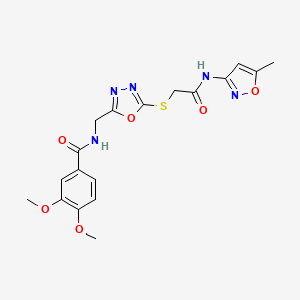

8-Thiabicyclo[3.2.1]octane-3-thiol is a chemical compound with the CAS Number: 1999217-04-7 . It has a molecular weight of 160.3 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octane-3-thiol .

Synthesis Analysis

The synthesis of 8-thiabicyclo[3.2.1]octanes has been associated with the search for medications for cocaine abuse . The compounds have been prepared as 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine . These compounds have been reported to provide potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT) .Molecular Structure Analysis

The InChI code for 8-Thiabicyclo[3.2.1]octane-3-thiol is 1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Thiabicyclo[3.2.1]octane-3-thiol include a molecular weight of 160.3 .Wissenschaftliche Forschungsanwendungen

Dopamine and Serotonin Transporters Binding

The compound has been studied for its binding affinity for the dopamine and serotonin transporters . This research is significant because it helps understand the molecular mechanisms of drugs that affect these transporters. The study found that a series of cocaine analogs, 3b-aryltropanes with 2b-diarylmethoxy substituents, selectively bind to the dopamine transporter (DAT) with nanomolar affinities .

Locomotor Effects in Mice

The compound has been compared to cocaine with respect to locomotor effects in mice . Despite nanomolar DAT affinity, only the 2b-Ph 2 COCH 2-3b-4-Cl-Ph analog fully substituted for cocaine-like discriminative effects .

Cocaine-like Efficacy

The 2b- (4-ClPh)PhCOCH 2-3b-4-Cl-Ph analog of the compound had cocaine-like efficacy . None of the 2a-substituted compounds produced either of these cocaine-like effects .

Effects on DAT Conformation

The compound’s effects on DAT conformation were probed using a cysteine-accessibility assay . All of the 2b-and 2a-substituted compounds tested altered cysteine accessibility of DAT in a manner similar to cocaine .

Molecular Dynamics of Inhibitor-DAT Complexes

The compound has been used in molecular dynamics of in silico inhibitor-DAT complexes . The 2-substituted compounds reach equilibrium in the binding pocket in a cocaine-like fashion .

Synthesis of Sulfur Analogues of Tropans

The compound has been used in the enantioselective deprotonation to prepare 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones as an entry to sulfur analogues of tropanes .

Wirkmechanismus

Eigenschaften

IUPAC Name |

8-thiabicyclo[3.2.1]octane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMMQRNGOCARPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thiabicyclo[3.2.1]octane-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)

![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)